molecular formula C7H7F2N B1432613 3,4-Difluoro-5-methylaniline CAS No. 1505944-46-6

3,4-Difluoro-5-methylaniline

Cat. No. B1432613
M. Wt: 143.13 g/mol
InChI Key: ISYXXORXVFRVKD-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methylaniline is a chemical compound with the molecular formula C7H7F2N . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-5-methylaniline consists of a benzene ring with two fluorine atoms and one methyl group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

3,4-Difluoro-5-methylaniline is a solid under normal conditions . It has a molecular weight of 143.14 . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Analytical Chemistry Applications

3,4-Difluoro-5-methylaniline serves as a marker in the determination of dichloroanilines in human urine, facilitating the assessment of low-level pesticide exposure. Techniques such as gas chromatography/mass spectrometry (GC/MS) have been developed for this purpose, providing sensitive and selective methods for biological monitoring and exposure assessment of both occupationally exposed subjects and the general population. These advancements are crucial for understanding the health implications of pesticide exposure (Turci et al., 2006).

Environmental Toxicology

In environmental toxicology, the toxic effects of compounds related to 3,4-Difluoro-5-methylaniline, such as 3,5-difluoroaniline, have been studied in earthworms. High-resolution 1H nuclear magnetic resonance (NMR) spectroscopy has been used to identify changes in low-molecular-weight metabolites, revealing potential novel biomarkers of xenobiotic toxicity. These findings contribute to our understanding of the toxicological impact of such compounds on terrestrial invertebrates (Bundy et al., 2002).

Synthesis of Novel Compounds

Research in the field of organic synthesis has explored the use of 3,4-Difluoro-5-methylaniline derivatives for creating novel compounds with potential applications in materials science and pharmaceuticals. For instance, the palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions demonstrates the versatility of this compound in synthesizing materials with non-linear optical properties and other significant features (Rizwan et al., 2021).

Physicochemical Studies

The spectroscopic and quantum chemical studies of 3,4-difluoroaniline, closely related to 3,4-Difluoro-5-methylaniline, have provided insights into the structural and electronic characteristics of these molecules. Techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, alongside DFT calculations, have been employed to understand the molecular properties, offering valuable information for the design of new materials and drugs (Kose et al., 2015).

Safety And Hazards

3,4-Difluoro-5-methylaniline is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, mist, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3,4-difluoro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYXXORXVFRVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-5-methylaniline

CAS RN

1505944-46-6
Record name 3,4-Difluoro-5-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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